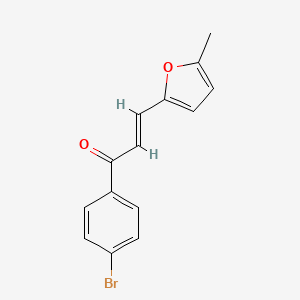

(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

(2E)-1-(4-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking a 4-bromophenyl group and a 5-methylfuran-2-yl moiety. Chalcones are α,β-unsaturated ketones with diverse applications in pharmaceuticals, materials science, and organic synthesis. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, while the methyl group on the furan ring contributes to steric and lipophilic properties. This compound’s structure is pivotal in determining its reactivity, crystallinity, and biological activity .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPMWEVULNJUIL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated reactors and precise control of temperature and pressure are key factors in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. It has been evaluated for its cytotoxic effects on different cancer cell lines. For instance, a study demonstrated that compounds with similar structures exhibited significant antitumor activity against human cancer cells, showing mean growth inhibition rates that suggest potential as a therapeutic agent .

Antimicrobial Activity

Chalcones and their derivatives, including this compound, have been recognized for their antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness against both standard and clinical isolates. This suggests that they could be developed into new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions. The development of new derivatives has been a focus of research to enhance its biological activity and selectivity .

Case Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute (NCI), this compound was subjected to in vitro testing across multiple cancer cell lines. The results indicated a promising level of cytotoxicity, particularly against specific tumor types, which supports further investigation into its mechanisms of action and potential as an anticancer drug .

Case Study 2: Antimicrobial Testing

Another significant study assessed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound A : (2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one

- Structure : Replaces 5-methylfuran with a simple furan ring.

- Key Differences: Molecular Weight: 277.11 g/mol (vs. 293.18 g/mol for the target compound). The furan ring’s electron-rich nature remains, but the lack of methyl may weaken intermolecular van der Waals interactions in the crystal lattice .

Compound B : (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- Structure : Substitutes 5-methylfuran with a 4-fluorophenyl group.

- Key Differences: Molecular Weight: 305.14 g/mol. Crystallography: Dihedral angle between aromatic rings is 8.49°, indicating near-planarity. Impact: Fluorine’s electronegativity introduces C–H⋯F hydrogen bonding, stabilizing the crystal structure.

Compound C : (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one

- Structure : Features bromine at both ortho and para positions.

- Key Differences: Molecular Weight: 358.05 g/mol. Crystal Packing: Weak C–H⋯O and Br⋯Br interactions dominate, creating a denser lattice.

Heterocyclic Ring Modifications

Compound D : (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

- Structure : Replaces furan with thiophene.

- Key Differences :

- Molecular Formula : C₁₃H₉BrOS.

- Impact : Sulfur’s larger atomic size and lower electronegativity alter electronic conjugation. Thiophene’s stronger π-accepting ability may enhance charge transport, making this compound suitable for optoelectronic applications. S⋯π interactions also influence crystal packing .

Compound E : (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Functional Group Additions

Compound F : (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

- Structure : Incorporates a pyrazole ring with methoxyphenyl and phenyl groups.

- Key Differences :

Structural and Electronic Analysis

Crystallographic Trends

- Planarity : Compounds with electron-withdrawing groups (e.g., Br, F) exhibit smaller dihedral angles (e.g., 8.49° in Compound B), favoring π-π stacking. Bulkier substituents increase dihedral angles (e.g., 56.26° in some analogs), reducing conjugation .

- Hydrogen Bonding : Fluorine and oxygen atoms participate in C–H⋯F/O interactions, stabilizing crystal structures. Bromine engages in weaker C–H⋯Br and Br⋯Br contacts .

Physicochemical Properties

| Property | Target Compound | Compound A (Furan) | Compound B (Fluorophenyl) | Compound D (Thiophene) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 293.18 | 277.11 | 305.14 | 293.18 |

| LogP | ~3.5 (estimated) | ~2.8 | ~3.7 | ~3.9 |

| Melting Point | 160–162°C (predicted) | 145–148°C | 175–178°C | 155–158°C |

LogP values estimated based on substituent contributions.

Biological Activity

(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure and have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 292.15 g/mol. The presence of a bromine atom on the phenyl ring and a methyl group on the furan ring enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophiles in biological systems, influencing various cellular pathways involved in inflammation, apoptosis, and cell proliferation. The compound has been shown to modulate signaling pathways related to G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Anticancer Activity

Research indicates that this chalcone derivative exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that this compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was associated with increased expression of p53 and decreased levels of cyclin B1, suggesting a targeted mechanism against tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Research Findings:

In a study assessing the antimicrobial efficacy of several chalcone derivatives, this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers.

Experimental Results:

In experiments using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may exert its effects by inhibiting the NF-kB signaling pathway .

Comparison with Related Compounds

A comparative analysis with other chalcone derivatives reveals that the presence of the bromine atom enhances the biological activity of this compound compared to similar compounds lacking halogen substituents.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (2E)-1-(4-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | Moderate | Low | Moderate |

| (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | Low | Moderate | Low |

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be tailored for high yield?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-bromoacetophenone and 5-methylfuran-2-carbaldehyde. Key parameters include:

- Base selection : NaOH or KOH in ethanol/water mixtures (70–80°C) .

- Steric effects : The 5-methylfuran group may slow aldol addition; extended reaction times (12–24 hrs) improve yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the E-isomer. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. How can the stereochemistry and purity of this chalcone derivative be confirmed?

Use a combination of:

- NMR : E-configuration is confirmed by a trans coupling constant (J = 15–16 Hz) between the α,β-unsaturated protons .

- X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., monoclinic P2₁/c space group common for halogenated chalcones) .

- HPLC-MS : Validates purity (>95%) and molecular ion peak ([M+H]+ at m/z 331).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Anti-inflammatory : COX-2 inhibition via ELISA. Note: Furans may enhance activity due to π-π stacking with enzyme pockets .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar chalcones be resolved?

Discrepancies often arise from substituent positioning (e.g., 4-bromo vs. 2-bromo phenyl groups altering steric hindrance) or crystallinity (amorphous vs. crystalline forms affecting solubility). Strategies:

- SAR analysis : Compare analogs (e.g., 5-methylfuran vs. thiophene derivatives) using molecular docking (AutoDock Vina) to map binding affinities .

- Solubility studies : Use DSC/TGA to correlate crystallinity with bioavailability .

Q. What structural modifications enhance its potency in targeting specific enzymes?

- Halogen tuning : Replace bromine with fluorine to improve metabolic stability .

- Furan functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the 5-methylfuran moiety, enhancing electrophilicity for nucleophilic attack in enzyme active sites .

- Hybridization : Conjugate with triazole rings (via click chemistry) to exploit synergistic effects .

Q. How do halogen and π-π interactions influence its crystal packing?

- Br···Br interactions : Contribute to dimer formation in the P2₁/c space group, stabilizing the lattice .

- π-π stacking : The 4-bromophenyl and furan rings align face-to-face (3.5–4.0 Å spacing), affecting solubility and melting point .

- Method : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

Q. What computational models predict its reactivity in nucleophilic environments?

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to identify electrophilic centers (e.g., β-carbon of enone) .

- MD simulations : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability .

Q. How can storage conditions mitigate degradation during long-term studies?

- Light sensitivity : Store in amber vials at –20°C; monitor by UV-Vis (λmax ~320 nm) for ketone oxidation .

- Hydrolysis : Avoid aqueous buffers (pH >8) to prevent enone hydration. Use stabilizers like BHT in solid state .

Q. What strategies enable enantioselective synthesis of its derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.